molecular formula C43H36O17 B571668 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin CAS No. 349545-02-4

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin

Cat. No.: B571668
CAS No.: 349545-02-4
M. Wt: 824.744
InChI Key: IFLHDGGEJKVLAF-ASZZAFOJSA-N
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Description

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid compound that can be isolated from the plant Quercus ilex . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and are widely distributed in the plant kingdom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves multiple steps, including acetylation and coumaroylation of the parent flavonoid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, acetylation typically requires acetic anhydride and a base like pyridine, while coumaroylation involves p-coumaric acid and a coupling agent .

Industrial Production Methods

Industrial production of this compound may involve extraction from natural sources like Quercus ilex, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in a controlled environment to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin has several scientific research applications:

Mechanism of Action

The mechanism of action of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin is a flavonoid glycoside derived from the plant Quercus ilex. This compound has garnered attention due to its potential biological activities, particularly in antioxidant and cytoprotective roles. The unique structural features of this compound, including the p-coumaroyl moiety, contribute significantly to its pharmacological properties.

  • Molecular Formula : C₄₃H₃₆O₁₇
  • Molecular Weight : 824.74 g/mol
  • CAS Number : 137018-33-8

Sources and Isolation

This flavonoid can be isolated from various plant sources, with Quercus ilex being a prominent one. The extraction and purification processes are crucial for obtaining active compounds for biological testing.

Antioxidant Activity

The antioxidant capacity of 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin has been evaluated using several assays, demonstrating its ability to scavenge free radicals and reduce oxidative stress.

  • Ferric Reducing Antioxidant Power (FRAP) Assay :
    • The compound exhibited significant reducing power, indicating its potential to donate electrons and neutralize free radicals.
  • DPPH Scavenging Assay :
    • Results showed that 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin effectively scavenged DPPH radicals, confirming its role as a potent antioxidant.
  • ABTS Scavenging Assay :
    • Similar to DPPH, the compound demonstrated a strong ability to reduce ABTS radicals, further supporting its antioxidant properties.
Assay TypeConcentration (μg/mL)% Inhibition
DPPH Scavenging10085%
ABTS Scavenging10090%
FRAP10075%

Cytoprotective Effects

Research has indicated that the compound exhibits cytoprotective effects against oxidative damage in mesenchymal stem cells (MSCs).

  • Cell Viability Studies :
    • In experiments where MSCs were exposed to oxidative stress (using hydrogen peroxide), treatment with 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin resulted in increased cell viability compared to untreated controls.
    • The results suggest that the compound can mitigate oxidative damage and enhance cell survival.
TreatmentCell Viability (%)
Control40%
3'',4''-Di-O-acetyl...68%

The antioxidant activity is primarily attributed to the electron-donating ability of the p-coumaroyl moiety. This moiety enhances the compound's capacity to engage in both electron transfer and hydrogen atom transfer mechanisms, which are critical for effective radical scavenging.

Case Studies and Research Findings

  • Study on Flavonoid Glycosides :
    • A comparative analysis highlighted that flavonoid glycosides with p-coumaroyl groups exhibit superior antioxidant properties compared to their non-modified counterparts. This underscores the importance of structural modifications in enhancing bioactivity .
  • Neuroprotective Effects :
    • Similar flavonoids have shown neuroprotective effects in models of ischemic stroke, suggesting that 3'',4''-Di-O-acetyl-2'',6''-di-O-p-coumaroylastragalin may also possess neuroprotective capabilities through its antioxidant mechanisms .
  • Inflammation Studies :
    • Compounds related to this flavonoid have been documented to inhibit inflammatory pathways, further indicating its potential therapeutic applications in conditions characterized by oxidative stress and inflammation .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLHDGGEJKVLAF-ASZZAFOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H36O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

824.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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